Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate
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Overview
Description
Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that are relevant to the synthesis and application of similar sulfur-containing amino compounds. Tert-butanesulfinamide, a closely related compound, is frequently used as a precursor in the synthesis of various amines, leveraging its chiral directing group properties for asymmetric synthesis 10.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of tert-butanesulfinamide with aldehydes and ketones to form tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines 10. The tert-butanesulfinyl group activates the imines for nucleophilic addition and serves as a chiral directing group. After the addition, the sulfinyl group can be cleaved under acidic conditions to yield a wide range of enantioenriched amines 10. Additionally, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins .
Molecular Structure Analysis
The molecular structure of tert-butanesulfinimines, which are closely related to tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate, has been studied extensively. These compounds have been used as chiral amino intermediates in organic synthesis, and their structure plays a crucial role in the stereoselectivity of reactions . The models proposed to rationalize the stereochemical outcomes of reactions involving tert-butanesulfinimines highlight the importance of molecular structure in synthetic applications .
Chemical Reactions Analysis
Tert-butanesulfinyl imines undergo a variety of chemical reactions, including reductions, nucleophilic 1,2-additions, and ylide condensations . These reactions are highly stereoselective, allowing for the synthesis of a broad range of nitrogen-containing compounds. For example, the self-condensation of N-tert-butanesulfinyl aldimines has been applied to the asymmetric synthesis of important amine-containing compounds . Additionally, tert-butanesulfinyl imines have been used in SmI2-mediated coupling reactions to synthesize β-methylenyl-γ-lactams and tetramic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butanesulfinyl derivatives are influenced by the sulfinyl group, which imparts stability and reactivity to the compounds. For instance, tert-butyl tert-butanethiosulfinate, a precursor to chiral tert-butanesulfinyl compounds, is chemically and optically stable and reacts stereospecifically with various nucleophiles . The sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives is easily cleaved under mild acidic conditions, which is beneficial for the liberation of the amino group . The tert-butanesulfinyl group also serves as a protecting group for amines, which can be removed by acid treatment 10.
Scientific Research Applications
Versatile Intermediates for Asymmetric Synthesis
Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate and its derivatives, such as N-tert-butanesulfinyl imines, are highlighted for their versatility in the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a broad range of aldehydes and ketones. This method enables the synthesis of a wide variety of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group plays a crucial role by activating the imines for the addition of many different classes of nucleophiles, serving as a powerful chiral directing group, and being readily cleavable after nucleophilic addition, allowing for further synthetic transformations (Ellman, Owens, & Tang, 2002).
Synthesis of Protected 1,2-Amino Alcohols
Tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent have been utilized as precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This approach provides a general protocol for the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, facilitating further synthetic applications of the reaction products (Tang, Volkman, & Ellman, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)7(10)5-6-14(4)12/h7H,5-6,10H2,1-4H3/t7-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIHHGKWJYDMF-CVSPRKDYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCS(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCS(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate |
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